3-[(1-Phenylbutyl)amino]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylbutyl)amino]propan-1-ol typically involves the reaction of 1-phenylbutylamine with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Phenylbutyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[(1-Phenylbutyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Phenylbutyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a primary amine and a hydroxyl group on a propane backbone.
1-Phenylbutylamine: Shares the phenylbutylamine moiety but lacks the hydroxyl group.
Uniqueness
3-[(1-Phenylbutyl)amino]propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-(1-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-2-7-13(14-10-6-11-15)12-8-4-3-5-9-12/h3-5,8-9,13-15H,2,6-7,10-11H2,1H3 |
InChI Key |
YFAXTXSMOBZWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
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